9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-
Overview
Description
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- is a complex organic compound belonging to the carbazole family. It is characterized by its unique structure, which includes a carbazole core linked to a phenyl-anthracenyl moiety. This compound exhibits interesting chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated phenyl-anthracenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, leading to modulation of signaling pathways. The compound’s unique structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole, 9-phenyl-: A simpler analog with a phenyl group attached to the carbazole core.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Used as an intermediate in electronic devices.
Uniqueness
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- stands out due to its extended conjugation and larger aromatic system, which enhances its electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and bioimaging .
Properties
IUPAC Name |
9-[4-(10-phenylanthracen-9-yl)phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25N/c1-2-12-26(13-3-1)37-31-16-4-6-18-33(31)38(34-19-7-5-17-32(34)37)27-22-24-28(25-23-27)39-35-20-10-8-14-29(35)30-15-9-11-21-36(30)39/h1-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFZEYHQJJGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654860 | |
Record name | 9-[4-(10-Phenylanthracen-9-yl)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910647-23-3 | |
Record name | 9-[4-(10-Phenylanthracen-9-yl)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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